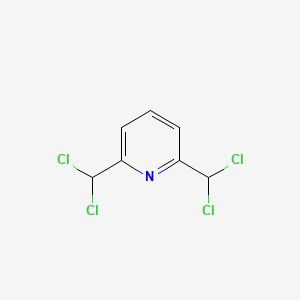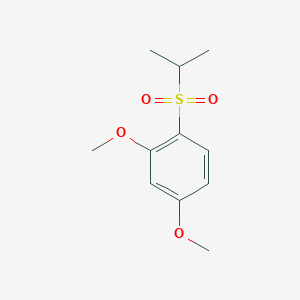
2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups and a propane-2-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dimethoxybenzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Electrophilic Substitution: Substituted benzene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzene: Lacks the sulfonyl group, making it less reactive in certain reactions.
2,4-Dimethoxy-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propane-2-sulfonyl group.
Propiedades
Número CAS |
85477-07-2 |
|---|---|
Fórmula molecular |
C11H16O4S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2,4-dimethoxy-1-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C11H16O4S/c1-8(2)16(12,13)11-6-5-9(14-3)7-10(11)15-4/h5-8H,1-4H3 |
Clave InChI |
XCSHQKPILCFJJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


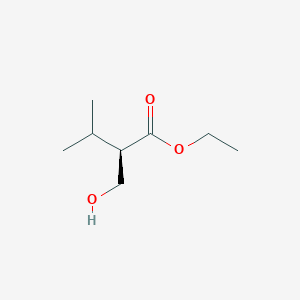
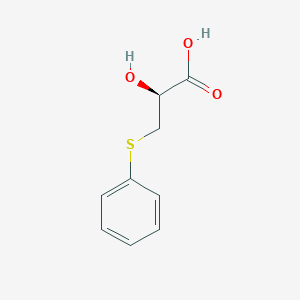
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
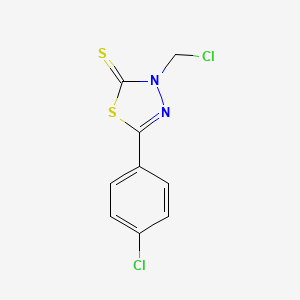
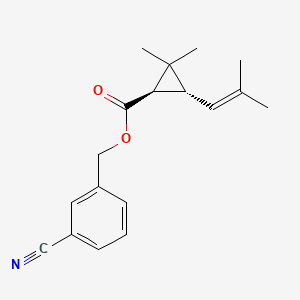
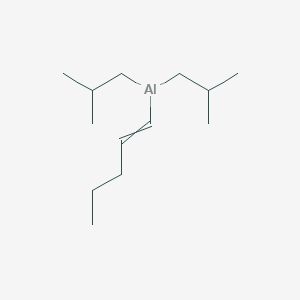
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
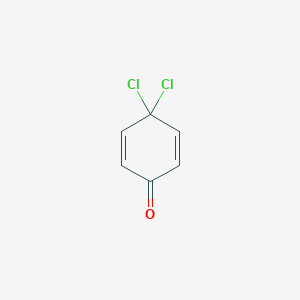

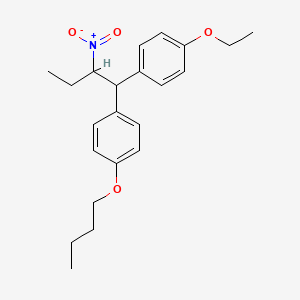
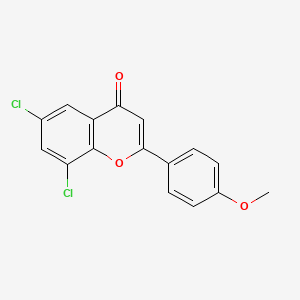

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
